molecular formula C15H19N7O3S B3874884 4-[3-(benzenesulfonyl)-2-iminoimidazolidin-1-yl]-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine

4-[3-(benzenesulfonyl)-2-iminoimidazolidin-1-yl]-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine

Cat. No.: B3874884
M. Wt: 377.4 g/mol
InChI Key: CNTQJFZAJBNWDF-UHFFFAOYSA-N
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Description

4-[3-(benzenesulfonyl)-2-iminoimidazolidin-1-yl]-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzenesulfonyl group, an iminoimidazolidinyl moiety, and a triazinamine core, making it an interesting subject for scientific research.

Properties

IUPAC Name

4-[3-(benzenesulfonyl)-2-iminoimidazolidin-1-yl]-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N7O3S/c1-20(2)13-17-14(19-15(18-13)25-3)21-9-10-22(12(21)16)26(23,24)11-7-5-4-6-8-11/h4-8,16H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTQJFZAJBNWDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCN(C2=N)S(=O)(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(benzenesulfonyl)-2-iminoimidazolidin-1-yl]-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine typically involves multiple steps. One common approach is to start with the preparation of the benzenesulfonyl derivative, followed by the formation of the iminoimidazolidinyl intermediate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-[3-(benzenesulfonyl)-2-iminoimidazolidin-1-yl]-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzenesulfonyl group may yield sulfonic acids, while reduction of the imino group may produce primary amines .

Scientific Research Applications

4-[3-(benzenesulfonyl)-2-iminoimidazolidin-1-yl]-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(benzenesulfonyl)-2-iminoimidazolidin-1-yl]-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of metabolic processes essential for cell survival .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide derivatives: Known for their enzyme inhibitory properties.

    Imidazole-containing compounds: Widely used in medicinal chemistry for their biological activities.

    Triazine derivatives: Commonly used in agriculture and pharmaceuticals.

Uniqueness

What sets 4-[3-(benzenesulfonyl)-2-iminoimidazolidin-1-yl]-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine apart is its unique combination of functional groups, which imparts a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(benzenesulfonyl)-2-iminoimidazolidin-1-yl]-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine
Reactant of Route 2
Reactant of Route 2
4-[3-(benzenesulfonyl)-2-iminoimidazolidin-1-yl]-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine

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